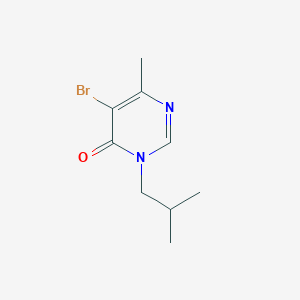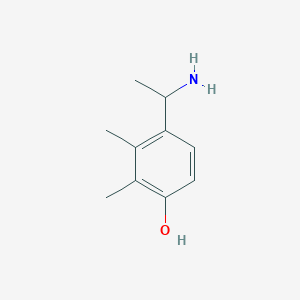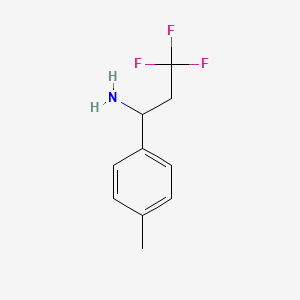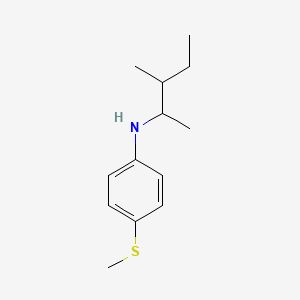
5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a 2-methylpropyl group at the 3rd position of the pyrimidinone ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a controlled temperature to ensure selective bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrimidinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-amino-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one.
Oxidation Reactions: Formation of 5-bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one.
Reduction Reactions: Formation of 5-bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidine.
Scientific Research Applications
5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom at the 5th position and the methyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one
- 6-Methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
- 5-Bromo-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
Uniqueness
5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to the specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)4-12-5-11-7(3)8(10)9(12)13/h5-6H,4H2,1-3H3 |
InChI Key |
KCHPAOKYJFSFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)


![5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide](/img/structure/B13277528.png)



![(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B13277543.png)
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13277549.png)
![(2-Methylpropyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13277555.png)

